Eptifibatide acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H53N11O11S2 |

|---|---|

Molecular Weight |

892.0 g/mol |

IUPAC Name |

acetic acid;2-[(3S,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid |

InChI |

InChI=1S/C35H49N11O9S2.C2H4O2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25;1-2(3)4/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39);1H3,(H,3,4)/t22?,23?,24-,25?,26-;/m0./s1 |

InChI Key |

KWKBRYJYRIUYEI-ZVWMCQANSA-N |

Isomeric SMILES |

CC(=O)O.C1C[C@H]2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N[C@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N |

Canonical SMILES |

CC(=O)O.C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

From Venom to Vessel: The Technical Odyssey of Eptifibatide Acetate

A Whitepaper on the Discovery, Development, and Mechanism of a Potent Antiplatelet Agent

Introduction

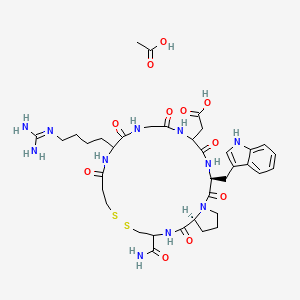

The journey of drug discovery often begins in the most unexpected corners of the natural world. Eptifibatide (B1663642) (Integrilin®), a potent intravenous antiplatelet agent, is a prime example of this "venom-to-drug" pipeline.[1] This cyclic heptapeptide (B1575542) has become a cornerstone in the management of acute coronary syndromes (ACS) and for patients undergoing percutaneous coronary interventions (PCI).[2][3] Its origin lies in the venom of the Southeastern Pygmy Rattlesnake (Sisturus miliarius barbouri), a small but formidable pit viper endemic to the southeastern United States.[1][4][5] Eptifibatide's remarkable specificity as a reversible inhibitor of the platelet glycoprotein (B1211001) (GP) IIb/IIIa receptor—the final common pathway for platelet aggregation—stems directly from a unique protein isolated from this venom.[6][7] This technical guide provides an in-depth exploration of the discovery of eptifibatide, detailing the experimental journey from initial venom screening to the synthesis and clinical validation of the final drug product, designed for researchers, scientists, and drug development professionals.

Section 1: The Foundational Discovery of Barbourin (B1177368)

The development of eptifibatide was not a targeted synthesis but a journey of discovery that began with a large-scale screening of natural sources for novel antiplatelet activity.

Initial Venom Screening and Identification

The initial search for a novel platelet aggregation inhibitor involved the screening of 62 different snake venoms.[1][2] The goal was to identify a component that could specifically block the function of the GP IIb/IIIa receptor. While many viper venoms contain proteins known as disintegrins that inhibit this receptor, they typically do so via a common Arg-Gly-Asp (RGD) amino acid sequence.[2][8] This RGD motif, however, is not entirely specific and can interact with other integrin receptors in the body.[9]

In this extensive screening, the venom of the Southeastern Pygmy Rattlesnake (Sistrurus miliarius barbouri) was identified as unique.[2][10] It was the only venom found to contain a disintegrin that was highly specific for the GP IIb/IIIa receptor, with low affinity for other integrins.[3] This unique protein was named barbourin .[10] The key to its specificity was the substitution of the typical arginine (R) with a lysine (B10760008) (K) in the active sequence, creating a Lys-Gly-Asp (KGD) motif.[2][10][11] This single amino acid alteration confers its high binding affinity and specificity for the fibrinogen receptor on platelets.[11]

Experimental Protocol: Barbourin Isolation and Purification

The isolation of barbourin from crude snake venom is a multi-step process involving chromatographic techniques to separate the complex mixture of proteins.

-

Crude Venom Preparation: Lyophilized venom from Sistrurus miliarius barbouri is dissolved in a buffered solution (e.g., 0.1% Trifluoroacetic Acid - TFA in water).

-

Initial Fractionation (Size-Exclusion or Ion-Exchange Chromatography): The venom solution is first subjected to a primary chromatography step. Cation-exchange chromatography (e.g., on a CM-Sepharose column) can be used to separate proteins based on charge.[12] Fractions are collected based on the elution profile.

-

Screening for Activity: Each fraction is then screened for its ability to inhibit platelet aggregation in vitro (see protocol 3.2) and for its specificity in a GP IIb/IIIa binding assay (see protocol 3.3). This identifies the fractions containing the active disintegrin.

-

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The active fractions are pooled and subjected to one or more rounds of RP-HPLC on a C18 or C4 column.[13][14] A gradient of an organic solvent (e.g., acetonitrile) in an aqueous solution (e.g., 0.1% TFA) is used to elute the bound proteins based on their hydrophobicity.[14]

-

Purity Analysis: The purity of the isolated barbourin is confirmed by SDS-PAGE, and its molecular weight is determined using mass spectrometry (e.g., MALDI-TOF-MS).[15] N-terminal sequencing is used to confirm the amino acid sequence, including the critical KGD motif.[16]

Section 2: Rational Drug Design: From Barbourin to Eptifibatide

While barbourin was a groundbreaking discovery, its nature as a relatively large protein (73 amino acids) presented challenges for therapeutic development, including potential antigenicity, manufacturing complexity, and cost.[9] The research focus therefore shifted to designing a smaller, synthetic molecule that retained the high specificity and potency of barbourin's KGD active site. This led to the development of eptifibatide, a cyclic heptapeptide.[3][17]

The design of eptifibatide involved several key modifications:

-

Cyclization: The peptide was cyclized via a disulfide bond between a cysteine residue and a mercaptopropionyl (Mpa) residue. This conformational constraint mimics the rigid loop structure of the KGD sequence in native barbourin, increasing its binding affinity and stability.[8][9]

-

Sequence Optimization: The amino acids surrounding the core KGD sequence were optimized to enhance binding and selectivity.

-

Guanidinylation: The lysine (K) of the KGD sequence was modified to a homoarginine (Har) residue. This modification maintains the critical charge and structure for receptor binding while potentially enhancing potency.

Experimental Protocol: Solid-Phase Peptide Synthesis of Eptifibatide

Eptifibatide is manufactured using a well-established chemical process known as solid-phase peptide synthesis (SPPS), followed by solution-phase cyclization.[7]

-

Chain Assembly (SPPS): The linear peptide precursor is assembled on an insoluble polymer resin (e.g., Rink Amide resin).[7]

-

The C-terminal amino acid (Cysteine with a trityl protecting group on its sulfhydryl side chain) is first coupled to the resin.

-

The synthesis proceeds by sequentially adding the other amino acids (Pro, Trp, Asp, Gly, Har) one by one.

-

Each amino acid has its N-terminus temporarily protected with an Fmoc group and its side chain permanently protected (e.g., OtBu for Asp, Boc for Trp, Pbf for Har).[7]

-

Each cycle involves: (a) Fmoc deprotection to free the N-terminal amine, and (b) coupling the next Fmoc-protected amino acid.

-

Finally, the N-terminal mercaptopropionic acid (Mpa), with its sulfhydryl group protected by a trityl group, is coupled to the chain.[7]

-

-

Cleavage and Deprotection: The completed linear peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., Trifluoroacetic acid with scavengers).

-

Cyclization (Disulfide Bond Formation): The linear precursor, now with two free sulfhydryl groups (on Mpa and Cys), is dissolved in a dilute aqueous solution.[7] The pH is adjusted to a slightly basic level (e.g., pH 9.5 with ammonium (B1175870) hydroxide), and the solution is exposed to air (oxygen) to facilitate the oxidative formation of the intramolecular disulfide bond, creating the cyclic structure.[7]

-

Purification: The crude cyclic eptifibatide is purified using preparative RP-HPLC to achieve high purity.

-

Lyophilization: The final purified peptide is lyophilized to produce the stable acetate (B1210297) salt powder form of the drug.

Section 3: Mechanism of Action and In Vitro Characterization

Eptifibatide exerts its antithrombotic effect by competitively and reversibly inhibiting the platelet GP IIb/IIIa receptor (also known as integrin αIIbβ3).[3]

Signaling Pathway of Platelet Aggregation

When a blood vessel is injured, platelet agonists like collagen, adenosine (B11128) diphosphate (B83284) (ADP), and thrombin are exposed or released. These agonists bind to their respective receptors on the platelet surface, initiating an "inside-out" signaling cascade. This cascade activates the GP IIb/IIIa receptors, causing a conformational change that enables them to bind circulating fibrinogen with high affinity. Fibrinogen, being a dimeric molecule, can bridge two adjacent platelets, leading to platelet aggregation and the formation of a thrombus. Eptifibatide directly blocks the fibrinogen binding site on the activated GP IIb/IIIa receptor, physically preventing this cross-linking and thereby inhibiting the final, crucial step of aggregation.[1]

Experimental Protocol: In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This is the gold standard method for assessing the effect of antiplatelet agents.

-

Blood Collection: Whole blood is drawn from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Preparation of Platelet-Rich Plasma (PRP): The whole blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. The supernatant, which is rich in platelets, is carefully collected as PRP.

-

Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a high speed (e.g., 2000 x g) for 10-15 minutes to pellet all cellular components. The resulting supernatant is collected as PPP.

-

Assay Procedure:

-

An aggregometer is calibrated using PPP to set 100% light transmission and PRP to set 0% light transmission.

-

Aliquots of PRP are placed in cuvettes with a small stir bar and warmed to 37°C.

-

Varying concentrations of eptifibatide (or a vehicle control) are added to the PRP and incubated for 5-15 minutes.

-

A platelet agonist (e.g., 20 µM ADP or 5 µg/mL collagen) is added to initiate aggregation.

-

As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. This change is recorded for 5-10 minutes.

-

-

Data Analysis: The maximum percentage of aggregation is determined. The concentration of eptifibatide that inhibits aggregation by 50% (IC50) is calculated from the dose-response curve.

Experimental Protocol: GP IIb/IIIa Receptor Binding/Occupancy Assay (Flow Cytometry)

This assay quantifies the extent to which an inhibitor binds to and occupies the GP IIb/IIIa receptors on the platelet surface.

-

Blood Collection: Whole blood is collected in tubes containing a suitable anticoagulant.

-

Incubation with Inhibitor: Aliquots of whole blood are incubated with varying concentrations of eptifibatide for a set period.

-

Antibody Staining: The samples are then incubated with a fluorescently-labeled monoclonal antibody that binds to an epitope on the GP IIb/IIIa receptor. Importantly, this antibody's binding site should not be blocked by eptifibatide, allowing it to measure total receptor expression. A second, competing labeled ligand or antibody can be used to quantify the displacement by eptifibatide.

-

Sample Processing: Red blood cells are lysed, and the remaining platelets are fixed with a reagent like paraformaldehyde.

-

Flow Cytometry Analysis: The fluorescence intensity of the platelets is measured using a flow cytometer. A decrease in fluorescence from a competing labeled ligand indicates displacement by eptifibatide. The percentage of receptor occupancy is calculated by comparing the fluorescence of treated samples to untreated controls.

Quantitative In Vitro Data

The following tables summarize key quantitative data for barbourin and eptifibatide, demonstrating their potency and specificity.

| Parameter | Barbourin | Eptifibatide | Reference |

| Source | S. m. barbouri Venom | Synthetic Peptide | [3][10] |

| Active Motif | KGD (Lys-Gly-Asp) | KGD (as Homoarginine) | [10] |

| Receptor Specificity | High for GP IIb/IIIa | High for GP IIb/IIIa | [3][10] |

| Dissociation Constant (Kd) | Not specified | ~120 nM | |

| IC50 (ADP-induced Aggregation) | Potent Inhibitor | 0.11 - 0.22 µg/mL | [10][15] |

| IC50 (Collagen-induced Aggregation) | Potent Inhibitor | 0.28 - 0.34 µg/mL | [10][15] |

| Table 1: Comparative In Vitro Properties of Barbourin and Eptifibatide. |

Section 4: Preclinical and Clinical Validation

Following successful in vitro characterization, eptifibatide underwent rigorous preclinical and clinical testing to establish its safety and efficacy as an antithrombotic agent.

Preclinical Animal Models

Preclinical studies in animal models were crucial for evaluating the antithrombotic efficacy and bleeding risk of eptifibatide in vivo.

-

Canine Folts Model: This model is widely used to assess antithrombotic agents. It involves inducing cyclical flow reductions in a coronary artery by creating an external stenosis and endothelial injury, which simulates the recurrent formation of platelet-rich thrombi. Eptifibatide was shown to be effective in this model.[6]

-

Murine Thrombosis Models: Mouse models of fatal pulmonary thromboembolism, induced by intravenous injection of collagen and epinephrine, are used to screen the potency of GP IIb/IIIa antagonists in vivo. Additionally, humanized mouse models, where mice are infused with human platelets, have been used to test the efficacy of agents like eptifibatide on human platelet-mediated thrombus formation.

Major Clinical Trials

The efficacy and safety of eptifibatide were definitively established in large-scale, randomized, placebo-controlled clinical trials. The PURSUIT and ESPRIT trials were pivotal in gaining FDA approval.

-

The PURSUIT Trial (Platelet Glycoprotein IIb/IIIa in Unstable Angina: Receptor Suppression Using Integrilin Therapy): This landmark trial enrolled nearly 11,000 patients with non-ST-segment elevation ACS (unstable angina or NSTEMI). It demonstrated that eptifibatide, when added to standard therapy, significantly reduced the primary composite endpoint of death or nonfatal myocardial infarction (MI) at 30 days.

-

The ESPRIT Trial (Enhanced Suppression of the Platelet IIb/IIIa Receptor with Integrilin Therapy): This trial evaluated a double-bolus dosing regimen of eptifibatide in over 2,000 patients undergoing nonurgent coronary stent implantation.[9] The results showed a substantial reduction in the primary composite endpoint of death, MI, urgent target vessel revascularization, and thrombotic bailout at 48 hours, with benefits sustained at 30 days and 6 months.[9]

Quantitative Clinical Trial Data

| Trial | Patient Population | Treatment Arms | Primary Endpoint | Placebo Event Rate | Eptifibatide Event Rate | Relative Risk Reduction | P-Value | Reference |

| PURSUIT | NSTE-ACS | Placebo vs. Eptifibatide | Death or MI at 30 days | 15.7% | 14.2% | 9.6% | 0.042 | |

| PURSUIT (US Cohort) | NSTE-ACS | Placebo vs. Eptifibatide | Death or MI at 30 days | 15.4% | 11.9% | 22.7% | 0.003 | |

| ESPRIT | Nonurgent PCI with Stenting | Placebo vs. Eptifibatide | Death, MI, Urgent TVR, or Bailout at 48h | 10.5% | 6.6% | 37.1% | 0.0015 | |

| ESPRIT | Nonurgent PCI with Stenting | Placebo vs. Eptifibatide | Death or MI at 6 months | 11.5% | 7.5% | 34.8% | 0.002 | [9] |

| Table 2: Summary of Primary Endpoint Results from Pivotal Eptifibatide Clinical Trials. |

Conclusion

The development of eptifibatide is a remarkable success story in translational medicine, showcasing a journey from the venom of the Southeastern Pygmy Rattlesnake to a life-saving therapeutic drug. The initial discovery of barbourin, a disintegrin with a unique KGD sequence, provided a highly specific template for inhibiting the GP IIb/IIIa receptor.[2] Through rational drug design, this natural lead was transformed into a smaller, synthetic, and more drug-like cyclic peptide. Rigorous preclinical and clinical evaluation in landmark trials like PURSUIT and ESPRIT confirmed its efficacy and safety, establishing eptifibatide as an invaluable tool in the arsenal (B13267) against acute ischemic cardiovascular events. This technical guide illuminates the multi-faceted scientific process, from bioprospecting and protein chemistry to synthetic design and clinical validation, that underpins the creation of a modern therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. scielo.br [scielo.br]

- 3. Clinical pharmacology of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Scholars@Duke publication: Randomized COMparison of platelet inhibition with abciximab, tiRofiban and eptifibatide during percutaneous coronary intervention in acute coronary syndromes: the COMPARE trial. Comparison Of Measurements of Platelet aggregation with Aggrastat, Reopro, and Eptifibatide. [scholars.duke.edu]

- 8. Design of potent and specific integrin antagonists. Peptide antagonists with high specificity for glycoprotein IIb-IIIa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Barbourin. A GPIIb-IIIa-specific integrin antagonist from the venom of Sistrurus m. barbouri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Active GPIIb-IIIa conformations that link ligand interaction with cytoskeletal reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The ligand binding site of the platelet integrin receptor GPIIb-IIIa is proximal to the second calcium binding domain of its alpha subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeting the platelet integrin GPIIb/IIIa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Comparative assessment of platelet GpIIb/IIIa receptor occupancy ratio with Eptifibatide/Tirofiban in patients presenting with ACS and undergoing PCI - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of Eptifibatide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification processes for eptifibatide (B1663642), a cyclic heptapeptide (B1575542) and potent antiplatelet agent. The document details the chemical methodologies, experimental protocols, and quantitative data associated with its manufacture, offering valuable insights for professionals in drug development and peptide chemistry.

Introduction to Eptifibatide

Eptifibatide is a synthetic cyclic heptapeptide that functions as a reversible antagonist of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor on platelets.[1][2] By blocking this receptor, eptifibatide inhibits platelet aggregation, a critical step in the formation of thrombi.[2] Its chemical structure, featuring a disulfide bridge, is derived from a protein found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri).[2][3] The drug is primarily used in the treatment of acute coronary syndromes and during percutaneous coronary interventions to prevent ischemic events.[1][3]

Eptifibatide Synthesis: A Step-by-Step Approach

The synthesis of eptifibatide is typically achieved through solid-phase peptide synthesis (SPPS), followed by cyclization to form the characteristic disulfide bond.[4][5] This process can be broadly divided into three main stages: linear peptide synthesis, disulfide bridge formation (cyclization), and cleavage from the solid support.

Solid-Phase Synthesis of the Linear Eptifibatide Precursor

The linear precursor of eptifibatide is assembled on a solid support, commonly a resin, using Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry.[4][5] This method involves the sequential addition of amino acids to a growing peptide chain anchored to the resin.

Experimental Protocol: Microwave-Assisted Fmoc/tBu Solid-Phase Peptide Synthesis

-

Resin Swelling: The Rink Amide AM resin is swelled in N,N-dimethylformamide (DMF) for 30 minutes.[4]

-

Fmoc Deprotection: The Fmoc protecting group is removed from the resin using a solution of 30% (v/v) piperidine (B6355638) in DMF. This reaction is often carried out at elevated temperatures (up to 90°C) with microwave assistance to accelerate the process.[4]

-

Washing: The resin is washed multiple times with DMF to remove excess reagents and byproducts.[4]

-

Amino Acid Coupling: The next Fmoc-protected amino acid (2.5 equivalents) is activated with a coupling agent, such as a mixture of N,N'-diisopropylcarbodiimide (DIC) and Oxyma Pure, and added to the resin. The coupling reaction is also frequently performed under microwave irradiation at temperatures up to 90°C, with the exception of cysteine coupling, which is conducted at a lower temperature of 50°C.[4]

-

Washing: The resin is again washed with DMF.[4]

-

Cycle Repetition: Steps 2-5 are repeated for each amino acid in the eptifibatide sequence.

-

Final Washing and Drying: After the final amino acid is coupled, the peptide-resin is washed sequentially with DMF and 2-propanol and then dried under vacuum.[4]

Table 1: Quantitative Parameters for Linear Eptifibatide Precursor Synthesis (5 mmol scale) [4]

| Parameter | Value |

| Starting Resin | Rink Amide AM |

| Resin Loading | 0.93 mmol/g |

| Scale | 5 mmol |

| Fmoc-Amino Acids | 2.5 equivalents |

| Coupling Reagents | DIC / Oxyma Pure |

| Deprotection Reagent | 30% Piperidine in DMF |

| Coupling/Deprotection Temp. | 90°C (50°C for Cys) |

| Final Peptide-Resin Yield | 14.1 g |

Diagram 1: Eptifibatide Solid-Phase Synthesis Workflow

Caption: Workflow for the solid-phase synthesis of the linear eptifibatide precursor.

Disulfide Bridge Formation: On-Resin vs. Off-Resin Cyclization

The formation of the intramolecular disulfide bridge is a critical step that confers the cyclic structure to eptifibatide. This can be achieved either while the peptide is still attached to the resin ("on-resin") or after cleavage from the resin ("off-resin").

On-resin cyclization offers the advantage of a pseudo-dilution effect, which can minimize the formation of intermolecular dimers.[2] Various strategies exist, often employing different protecting groups for the cysteine thiol and specific oxidizing agents.

Experimental Protocol: On-Resin Disulfide Bond Formation (Strategy B) [4]

-

Coupling of Dithiodipropionic Acid: 3,3'-Dithiodipropionic acid (DTDPA) (5 equivalents) is coupled to the N-terminus of the peptide-resin using DIC and Oxyma Pure in DMF under microwave irradiation (75°C, 35W, 5 min).[4]

-

Washing: The resin is washed with DMF and dichloromethane (B109758) (DCM).[4]

Off-resin cyclization is performed after the linear peptide has been cleaved from the solid support. Air oxidation in a suitable solvent system is a common method.

Experimental Protocol: Off-Resin Disulfide Bond Formation by Air Oxidation [4]

-

Dissolution: The crude linear eptifibatide precursor (5 mmol, 4.7 g) is dissolved in a 1:1 mixture of water and acetonitrile (B52724) (CH3CN).[4]

-

Dilution: Additional water is added to achieve a final peptide concentration of 5.3 mM.[4]

-

pH Adjustment: The pH of the solution is adjusted to 9.5 using 7.5% ammonium (B1175870) hydroxide (B78521) (NH4OH).[4]

-

Oxidation: The solution is stirred mechanically at 350 rpm for 22 hours at room temperature, allowing for air oxidation to form the disulfide bridge.[4]

-

Quenching: The reaction is quenched by adding trifluoroacetic acid (TFA) to adjust the pH to 2.5.[4]

-

Lyophilization: The solution is lyophilized to obtain the crude cyclic eptifibatide.[4]

Table 2: Quantitative Parameters for Off-Resin Cyclization [4]

| Parameter | Value |

| Starting Material | Crude Linear Eptifibatide Precursor |

| Scale | 5 mmol (4.7 g) |

| Purity of Linear Precursor | 71% |

| Solvent System | Water:Acetonitrile (2:1) |

| Final Peptide Concentration | 5.3 mM |

| pH for Oxidation | 9.5 |

| Reaction Time | 22 hours |

| Reaction Temperature | Room Temperature |

| Crude Eptifibatide Purity | 61% |

| Yield | 98% |

Diagram 2: Off-Resin Cyclization Workflow

Caption: Workflow for the off-resin cyclization of the linear eptifibatide precursor.

Purification of Eptifibatide

The crude eptifibatide, containing various impurities such as dimers and truncated peptides, requires purification to meet pharmaceutical standards.[6] The primary method for this is preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7]

Experimental Protocol: Preparative RP-HPLC Purification [6]

-

Column: A C18 reverse-phase column (e.g., octadecylsilane-bonded silica (B1680970) gel, 5 cm x 25 cm) is used.[6]

-

Mobile Phase: A two-solvent system is employed:

-

Gradient Elution: A linear gradient of increasing acetonitrile concentration is used to elute the peptides. A typical gradient might be from 15% to 30% Phase B over 45 minutes.[6]

-

Flow Rate: The flow rate is maintained between 70-80 mL/min.[6]

-

Detection: The eluting peptides are monitored by UV absorbance at 230 nm.[6]

-

Fraction Collection: Fractions corresponding to the main eptifibatide peak are collected.

-

Post-Purification Processing: The purified fractions are pooled, and the solvent is removed by rotary evaporation at a controlled temperature (25-35°C). The resulting concentrate (15-30 mg/mL) is then freeze-dried to obtain the final purified eptifibatide.[6]

Table 3: Quantitative Parameters for Preparative RP-HPLC Purification [6]

| Parameter | Value |

| Stationary Phase | Octadecylsilane-bonded silica gel |

| Column Dimensions | 5 cm x 25 cm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 15% - 30% B over 45 min |

| Flow Rate | 70 - 80 mL/min |

| Detection Wavelength | 230 nm |

| Injection Amount | 1.5 - 2.0 g of crude peptide |

| Post-Purification Concentration | 15 - 30 mg/mL |

| Final Product Form | Lyophilized powder |

Mechanism of Action: Signaling Pathway Inhibition

Eptifibatide exerts its antiplatelet effect by competitively inhibiting the binding of fibrinogen to the GPIIb/IIIa receptor on the surface of activated platelets.[1][2] This receptor is the final common pathway for platelet aggregation, regardless of the initial stimulus.

Diagram 3: Eptifibatide Signaling Pathway Inhibition

Caption: Eptifibatide inhibits platelet aggregation by blocking the GPIIb/IIIa receptor.

Conclusion

The synthesis and purification of eptifibatide involve a well-defined series of chemical processes, from solid-phase peptide synthesis of the linear precursor to controlled cyclization and high-resolution chromatographic purification. The use of microwave-assisted synthesis can significantly accelerate the production of the linear peptide. Both on-resin and off-resin cyclization methods offer viable routes to the final cyclic product, with the choice often depending on the desired scale and optimization of impurity profiles. Preparative RP-HPLC remains the gold standard for achieving the high purity required for a pharmaceutical-grade product. A thorough understanding of these processes is essential for the efficient and scalable manufacturing of this important therapeutic peptide.

References

- 1. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN101538316A - Method for preparing Eptifibatide with solid phase method - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Method for purifying Eptifibatide | Semantic Scholar [semanticscholar.org]

chemical and physical properties of eptifibatide acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eptifibatide (B1663642) acetate (B1210297) is a potent, synthetic cyclic heptapeptide (B1575542) antiplatelet agent. It functions as a reversible antagonist of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor on the surface of platelets, a critical component in the final common pathway of platelet aggregation. This technical guide provides an in-depth overview of the chemical and physical properties of eptifibatide acetate, its mechanism of action, and relevant experimental protocols for its characterization.

Chemical and Physical Properties

This compound is a white to off-white powder. Its structure is characterized by a cyclic heptapeptide core containing a disulfide bridge.[1][2]

| Property | Value | References |

| Chemical Formula | C35H49N11O9S2 · xC2H4O2 | [3] |

| Molecular Weight (Free Base) | 831.96 g/mol | [3] |

| Appearance | White to off-white powder | [2] |

| Solubility | Soluble in water.[2] | [2] |

| Stability | The commercial injection is stable for up to 24 months under refrigeration. It can be stored at room temperature (15-30°C) for up to 2 months. The optimal pH for stability is between 5.0 and 6.0.[1] | [1] |

| pKa | A specific pKa value for this compound is not readily available in the public domain. However, the molecule contains several ionizable groups that contribute to its overall charge and solubility profile. These include the primary amine of the N-terminal mercaptopropionyl residue, the guanidinium (B1211019) group of the homoarginine residue, and the carboxyl group of the aspartic acid residue. The pKa values of these individual residues, when incorporated into a peptide, will differ from their free amino acid counterparts due to the influence of the local chemical environment. |

Mechanism of Action and Signaling Pathway

This compound exerts its antiplatelet effect by competitively and reversibly binding to the platelet GPIIb/IIIa receptor.[4][5][6] This receptor is an integrin that, upon platelet activation, undergoes a conformational change, enabling it to bind to ligands such as fibrinogen and von Willebrand factor (vWF).[7] This binding cross-links adjacent platelets, leading to aggregation and thrombus formation.[7]

Eptifibatide mimics the arginine-glycine-aspartic acid (RGD) sequence found in fibrinogen, allowing it to occupy the ligand-binding site on the activated GPIIb/IIIa receptor.[1] By blocking this interaction, eptifibatide inhibits platelet aggregation.[6]

The signaling of the GPIIb/IIIa receptor is bidirectional, involving both "inside-out" and "outside-in" pathways.

-

Inside-out signaling: Intracellular signals initiated by platelet agonists (e.g., thrombin, ADP, collagen) lead to the activation of the GPIIb/IIIa receptor, increasing its affinity for extracellular ligands.[7]

-

Outside-in signaling: Ligand binding to the GPIIb/IIIa receptor triggers intracellular signaling cascades that further promote platelet activation, spreading, and clot retraction.[7]

Eptifibatide primarily interferes with the "outside-in" signaling by preventing ligand binding to the activated receptor.

Caption: Eptifibatide's mechanism of action on the GPIIb/IIIa signaling pathway.

Degradation Profile

Forced degradation studies are crucial for identifying potential degradation products and understanding the stability of a drug substance. While specific, detailed degradation pathways for this compound under various stress conditions are not extensively published, peptides, in general, are susceptible to degradation through hydrolysis, oxidation, and photolysis.

Potential degradation products of eptifibatide could include:

-

Hydrolysis products: Cleavage of peptide bonds, leading to smaller peptide fragments or free amino acids. Deamidation of the asparagine residue is also a common hydrolytic degradation pathway for peptides.

-

Oxidation products: Oxidation of the tryptophan or methionine (if present) residues. The disulfide bridge is also susceptible to oxidation.

-

Photodegradation products: Light exposure can lead to the degradation of photosensitive amino acids like tryptophan.

Caption: Potential degradation pathways of this compound under stress conditions.

Experimental Protocols

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis

This method is used to determine the purity of this compound and to detect any degradation products.[8][9][10]

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[8]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing an ion-pairing agent such as trifluoroacetic acid (TFA) (e.g., 0.1% v/v).[8]

-

Flow Rate: Typically 1.0 mL/min.[8]

-

Detection: UV detection at 220 nm or 280 nm.[8]

-

Sample Preparation: Dissolve this compound in the mobile phase or a suitable solvent to a known concentration.

-

Analysis: Inject the sample onto the column and record the chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Caption: Experimental workflow for RP-HPLC analysis of this compound.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of eptifibatide to inhibit platelet aggregation induced by various agonists.[11][12][13]

Methodology:

-

Sample Preparation:

-

Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g for 15-20 minutes).[12]

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 10 minutes).[12]

-

-

Assay Procedure:

-

Adjust the platelet count in the PRP if necessary.

-

Pre-warm PRP and PPP to 37°C.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add a known volume of PRP to a cuvette with a stir bar.

-

Add eptifibatide at various concentrations (or a vehicle control) and incubate for a specified time (e.g., 5-15 minutes) at 37°C.[12]

-

Add a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation.

-

Record the change in light transmission over time.

-

-

Data Analysis:

-

Calculate the percentage of platelet aggregation for each condition.

-

Determine the IC50 value of eptifibatide (the concentration that inhibits 50% of platelet aggregation).

-

Flow Cytometry for GPIIb/IIIa Activation

This method quantifies the activation state of the GPIIb/IIIa receptor on platelets.[14][15][16][17]

Methodology:

-

Sample Preparation:

-

Collect whole blood into tubes containing an anticoagulant.

-

-

Staining:

-

Incubate whole blood with a fluorescently labeled antibody that specifically recognizes the activated conformation of GPIIb/IIIa (e.g., PAC-1).[14]

-

In separate tubes, include appropriate controls (e.g., isotype control, unstimulated platelets).

-

If desired, co-stain with a pan-platelet marker (e.g., anti-CD41 or anti-CD61) to identify the platelet population.

-

-

Fixation and Lysis:

-

Fix the cells with a suitable fixative (e.g., paraformaldehyde).

-

Lyse the red blood cells.

-

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the platelet population based on their forward and side scatter characteristics and/or the pan-platelet marker.

-

Quantify the percentage of platelets positive for the activation-specific antibody and the mean fluorescence intensity.

-

Conclusion

This compound is a well-characterized antiplatelet agent with a clear mechanism of action. Its chemical and physical properties are well-defined, although a publicly available pKa value is lacking. The provided experimental protocols offer a foundation for the robust analysis of its purity, activity, and mechanism of action in a research and development setting. Further investigation into its specific degradation pathways under various stress conditions would provide a more complete stability profile.

References

- 1. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. What is the mechanism of Eptifibatide? [synapse.patsnap.com]

- 5. Clinical pharmacology of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Eptifibatide: a potent inhibitor of the platelet receptor integrin glycoprotein IIb/IIIa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. RP-HPLC Method Development and Validation for Determination of this compound in Bulk Drug Substance and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. RP-HPLC Method Development and Validation for Determination of this compound .pptx [slideshare.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. brd.nci.nih.gov [brd.nci.nih.gov]

- 14. An Assay of Measuring Platelet Reactivity Using Monoclonal Antibody against Activated Platelet Glycoprotein IIb/IIIa in Patients Taking Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Platelet Activation [bdbiosciences.com]

- 16. benchchem.com [benchchem.com]

- 17. Platelet Activation [bdbiosciences.com]

Eptifibatide's Mechanism of Action on the GPIIb/IIIa Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eptifibatide (B1663642) is a cyclic heptapeptide (B1575542) and a potent, reversible antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.[1][2] As a cornerstone of antiplatelet therapy, particularly in the context of acute coronary syndromes (ACS) and percutaneous coronary interventions (PCI), a thorough understanding of its molecular interactions is paramount.[3][4] This technical guide provides an in-depth analysis of the mechanism of action of eptifibatide, focusing on its interaction with the GPIIb/IIIa receptor. It details the molecular basis of its inhibitory action, presents key quantitative data on its efficacy, outlines relevant experimental protocols for its characterization, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to the GPIIb/IIIa Receptor and Platelet Aggregation

The glycoprotein IIb/IIIa receptor, also known as integrin αIIbβ3, is a heterodimeric transmembrane protein found on the surface of platelets.[5][6] It is the most abundant receptor on the platelet surface, with approximately 80,000 copies per platelet.[6][7] The GPIIb/IIIa receptor is crucial for platelet aggregation, the final common pathway in the formation of a platelet plug.[3][8]

In resting platelets, the GPIIb/IIIa receptor exists in a low-affinity, "bent" conformation.[9] Upon platelet activation by agonists such as adenosine (B11128) diphosphate (B83284) (ADP), thrombin, or collagen, an "inside-out" signaling cascade is initiated.[10][11] This intricate process, involving intracellular mediators like talin and kindlin, triggers a conformational change in the extracellular domain of the GPIIb/IIIa receptor to a high-affinity, "extended" state.[7][10] This activated receptor can then bind soluble ligands, primarily fibrinogen and von Willebrand factor (vWF), which act as bridges between adjacent platelets, leading to aggregation and thrombus formation.[6]

Eptifibatide: Molecular Profile and Binding Characteristics

Eptifibatide is a synthetic cyclic heptapeptide derived from a protein found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri).[8][12] Its structure contains a modified lysine-glycine-aspartic acid (KGD) sequence, which mimics the arginine-glycine-aspartic acid (RGD) recognition motif present in endogenous ligands like fibrinogen.[9][13]

The mechanism of action of eptifibatide is centered on its competitive and reversible inhibition of the GPIIb/IIIa receptor.[12][14] By binding to the receptor, eptifibatide sterically hinders the access of fibrinogen and vWF, thereby preventing platelet cross-linking and aggregation.[2][3] A key characteristic of eptifibatide is its high specificity for the GPIIb/IIIa receptor, with low affinity for other integrins.[9][13] This specificity minimizes off-target effects.

Eptifibatide exhibits low-affinity binding to the GPIIb/IIIa receptor, which contributes to its rapid onset and offset of action.[3][13] This reversibility is a significant clinical advantage, as platelet function is restored within 4 to 8 hours after discontinuation of the drug.[8]

Quantitative Analysis of Eptifibatide's Efficacy

The inhibitory potency of eptifibatide has been extensively quantified in numerous in vitro studies. The following tables summarize key pharmacological parameters.

| Parameter | Value | Agonist | Anticoagulant | Source |

| IC50 | 0.11-0.22 µg/mL | 20 µM ADP | Citrated Blood | [2][15] |

| IC50 | 0.28-0.34 µg/mL | 5 µg/mL Collagen | Citrated Blood | [2][15] |

| IC50 | 1.5 to 3-fold higher than citrated | Not Specified | Hirudinized Blood | [2] |

| Kd (Dissociation Constant) | 120 nM | Not Applicable | Not Specified | [2][13] |

Table 1: In Vitro Efficacy of Eptifibatide in Platelet Aggregation Inhibition

| Parameter | Value | Species | Source |

| Onset of Action | ~15 minutes after bolus | Human | [8][10] |

| Plasma Half-life | ~2.5 hours | Human | [4][8] |

| Plasma Protein Binding | ~25% | Human | [8][10] |

| Reversibility (Platelet Function) | 4 - 8 hours post-infusion | Human | [8] |

Table 2: Pharmacokinetic and Pharmacodynamic Properties of Eptifibatide

Signaling Pathways

GPIIb/IIIa Receptor "Inside-Out" Signaling

The activation of the GPIIb/IIIa receptor is a critical step preceding platelet aggregation. This process, termed "inside-out" signaling, is initiated by the binding of platelet agonists to their respective receptors, leading to a cascade of intracellular events that ultimately induce a conformational change in the GPIIb/IIIa receptor, increasing its affinity for ligands.

Caption: GPIIb/IIIa "Inside-Out" Signaling Pathway.

Eptifibatide's Inhibition of "Outside-In" Signaling and Aggregation

Once activated, the GPIIb/IIIa receptor binds to its ligands, initiating "outside-in" signaling, which further reinforces platelet activation and leads to aggregation. Eptifibatide competitively blocks the binding of these ligands, thereby inhibiting both the aggregation and the downstream signaling events.

Caption: Eptifibatide's Competitive Inhibition of Ligand Binding.

Experimental Protocols

In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

Principle: LTA is the gold standard for measuring platelet aggregation. It quantifies the increase in light transmission through a platelet suspension as platelets aggregate in response to an agonist. Eptifibatide's inhibitory effect is measured by the reduction in this aggregation.[1]

Methodology:

-

Blood Collection: Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (B86180) anticoagulant.

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. Carefully collect the supernatant, which is the PRP.[8]

-

Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP, which serves as the blank (100% aggregation).[8]

-

Eptifibatide Incubation: Pre-incubate aliquots of PRP with varying concentrations of eptifibatide or a vehicle control for a specified time (e.g., 5-15 minutes) at 37°C.[8]

-

Aggregation Measurement:

-

Place the PRP samples in aggregometer cuvettes with a stir bar.

-

Set the baseline with PRP (0% aggregation) and PPP (100% aggregation).

-

Add a platelet agonist (e.g., 20 µM ADP or 5 µg/mL collagen) to initiate aggregation.[8]

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the percentage of platelet aggregation inhibition for each eptifibatide concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the concentration-response curve.[8]

-

Caption: Light Transmission Aggregometry (LTA) Workflow.

Flow Cytometry for GPIIb/IIIa Receptor Occupancy

Principle: Flow cytometry allows for the quantitative analysis of GPIIb/IIIa receptor occupancy by eptifibatide on a single-platelet level. This is achieved by measuring the binding of a fluorescently labeled antibody or ligand that recognizes the receptor.

Methodology:

-

Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., citrate or PPACK).

-

Sample Preparation:

-

Dilute whole blood with a suitable buffer (e.g., PBS).

-

Add varying concentrations of eptifibatide and incubate for a specified time at room temperature.

-

-

Platelet Activation (Optional): Add a platelet agonist (e.g., ADP) to activate the platelets and expose the high-affinity binding site of the GPIIb/IIIa receptor.

-

Fluorescent Labeling:

-

Add a fluorescently labeled monoclonal antibody (e.g., PAC-1, which binds only to the activated GPIIb/IIIa receptor) or fluorescently labeled fibrinogen.

-

Incubate in the dark to allow for binding.

-

-

Fixation: Fix the samples with a fixative solution (e.g., paraformaldehyde) to stabilize the cells and antibody binding.

-

Flow Cytometric Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the platelet population based on their forward and side scatter characteristics.

-

Measure the fluorescence intensity of the labeled platelets.

-

-

Data Analysis:

-

Determine the percentage of receptor occupancy by comparing the fluorescence intensity of eptifibatide-treated samples to that of control samples.

-

Calculate the concentration of eptifibatide required for a certain level of receptor occupancy (e.g., 80%).[16]

-

Caption: Flow Cytometry Workflow for Receptor Occupancy.

Conclusion

Eptifibatide's mechanism of action is a well-defined example of targeted antiplatelet therapy. Its specificity for the GPIIb/IIIa receptor, coupled with its reversible and competitive binding, provides a potent and controllable inhibition of platelet aggregation. The quantitative data and experimental protocols outlined in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and characterize the pharmacological properties of eptifibatide and other GPIIb/IIIa inhibitors. A thorough understanding of these fundamental principles is essential for the continued development of novel and improved antithrombotic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Glycoprotein IIb/IIIa - Wikipedia [en.wikipedia.org]

- 6. ahajournals.org [ahajournals.org]

- 7. The GPIIb/IIIa (integrin αIIbβ3) odyssey: a technology-driven saga of a receptor with twists, turns, and even a bend - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Eptifibatide: The evidence for its role in the management of acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Eptifibatide, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. What is the mechanism of Eptifibatide? [synapse.patsnap.com]

- 13. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. picmonic.com [picmonic.com]

- 15. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

The KGD Mimic: A Deep Dive into the Structural Resemblance of Eptifibatide to its Natural Ligand Counterpart

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the intricate structural relationship between eptifibatide (B1663642), a potent antiplatelet therapeutic, and the naturally occurring Lys-Gly-Asp (KGD) amino acid sequence. Eptifibatide's design as a KGD mimetic is a prime example of rational drug development, leveraging insights from natural toxins to create a life-saving therapeutic. We will delve into its discovery, mechanism of action, quantitative binding characteristics, and the experimental methodologies used to elucidate its function.

From Snake Venom to Synthetic Therapeutic: The Genesis of Eptifibatide

Eptifibatide, a cyclic heptapeptide (B1575542), was developed by mimicking the structure of a disintegrin protein found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri)[1][2]. Disintegrins are a family of cysteine-rich peptides from viper venoms that potently inhibit platelet aggregation by targeting the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor[3]. While many disintegrins contain the Arginine-Glycine-Aspartic acid (RGD) sequence to bind to various integrins, the disintegrin from this specific rattlesnake venom, barbourin (B1177368), possesses a unique Lysine-Glycine-Aspartic acid (KGD) sequence. This substitution of lysine (B10760008) for arginine confers a high degree of specificity for the platelet GPIIb/IIIa receptor over other integrins[4].

The development of eptifibatide involved identifying the minimal active sequence of barbourin responsible for its potent and specific antiplatelet activity and then engineering a smaller, synthetic cyclic peptide that retained these properties while offering improved pharmacokinetic characteristics[2]. The chemical structure of eptifibatide is N6-(aminoiminomethyl)-N2-(3-mercapto-1-oxopropyl)-L-lysylglycyl-L-α-aspartyl-L-tryptophyl-L-prolyl-L-cysteinamide, cyclic (1→6)-disulfide.

Mechanism of Action: Competitive Inhibition of the GPIIb/IIIa Receptor

The primary mechanism of action of eptifibatide is the reversible and competitive inhibition of the platelet GPIIb/IIIa receptor[5]. This receptor is a key player in the final common pathway of platelet aggregation. Upon platelet activation, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind to its ligands, most notably fibrinogen[6]. Fibrinogen, a dimeric molecule, can then bridge adjacent platelets, leading to the formation of a platelet plug and subsequent thrombus.

Fibrinogen contains RGD sequences that are recognized by the GPIIb/IIIa receptor[7]. Eptifibatide, with its KGD sequence, acts as a structural mimic of this recognition motif. By binding to the GPIIb/IIIa receptor, eptifibatide physically obstructs the binding of fibrinogen and other adhesive ligands, such as von Willebrand factor, thereby preventing platelet aggregation[8][9]. The binding of eptifibatide is characterized by a low affinity and rapid dissociation, which contributes to the reversible nature of its antiplatelet effect[1].

Quantitative Analysis: Binding Affinity and Inhibitory Potency

The efficacy of eptifibatide as a GPIIb/IIIa inhibitor has been quantified through various in vitro and ex vivo studies. The key parameters are its dissociation constant (Kd) and its half-maximal inhibitory concentration (IC50) for platelet aggregation.

| Parameter | Value | Agonist | Anticoagulant | Reference |

| Dissociation Constant (Kd) | 120 nM | - | - | |

| IC50 (ADP-induced aggregation) | 0.11-0.22 µg/mL | 20 µM ADP | Citrated Blood | |

| IC50 (Collagen-induced aggregation) | 0.28-0.34 µg/mL | 5 µg/mL Collagen | Citrated Blood | |

| IC50 (Hirudinized Blood) | 1.5 to 3-fold higher than citrated | Not Specified | Hirudinized Blood |

These data highlight the potent inhibitory activity of eptifibatide on platelet aggregation induced by different agonists. The choice of anticoagulant in experimental setups can influence the measured IC50 values.

Experimental Protocols

In Vitro Platelet Aggregation Assay

This assay is fundamental to determining the inhibitory potency (IC50) of eptifibatide.

Methodology:

-

Blood Collection: Whole blood is collected from healthy donors into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant.

-

Platelet-Rich Plasma (PRP) Preparation: The whole blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed (e.g., 2000 x g) for 10 minutes.

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

Incubation with Eptifibatide: Aliquots of PRP are incubated with varying concentrations of eptifibatide or a vehicle control for a specified time (e.g., 5 minutes) at 37°C.

-

Initiation of Aggregation: A platelet agonist, such as adenosine (B11128) diphosphate (B83284) (ADP) or collagen, is added to the PRP to induce aggregation.

-

Measurement of Aggregation: Platelet aggregation is monitored using a light transmission aggregometer. As platelets aggregate, the light transmission through the sample increases. The maximum percentage of aggregation is recorded.

-

Data Analysis: The percentage of inhibition of aggregation is calculated for each eptifibatide concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the eptifibatide concentration and fitting the data to a sigmoidal dose-response curve.

Flow Cytometry for GPIIb/IIIa Receptor Occupancy

This method directly measures the binding of eptifibatide to its target receptor on the platelet surface.

Methodology:

-

Blood Collection and Preparation: Whole blood is collected and can be used directly or to prepare PRP as described above.

-

Incubation with Eptifibatide: Aliquots of whole blood or PRP are incubated with various concentrations of eptifibatide.

-

Staining with Labeled Antibody: A fluorescently labeled monoclonal antibody that binds to an epitope on the GPIIb/IIIa receptor not blocked by eptifibatide is added to measure the total number of receptors. To measure receptor occupancy by eptifibatide, a fluorescently labeled antibody that competes with eptifibatide for the same binding site can be used, or a labeled version of a ligand like fibrinogen.

-

Fixation: The samples are fixed with a reagent like paraformaldehyde.

-

Flow Cytometric Analysis: The samples are analyzed using a flow cytometer. The fluorescence intensity of the platelets is measured, which is proportional to the number of bound antibodies.

-

Data Analysis: The receptor occupancy by eptifibatide is calculated by comparing the fluorescence intensity in the presence of eptifibatide to the maximum fluorescence intensity in the absence of the inhibitor.

Synthesis and Cyclization of Eptifibatide

The synthesis of eptifibatide is a multi-step process typically involving solid-phase peptide synthesis (SPPS) followed by solution-phase cyclization.

Methodology:

-

Solid-Phase Peptide Synthesis (SPPS): The linear heptapeptide precursor of eptifibatide is synthesized on a solid support (resin). The synthesis proceeds by the sequential addition of protected amino acids, with the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group commonly used for the N-terminus.

-

Cleavage from Resin: Once the linear peptide chain is assembled, it is cleaved from the resin support, and the side-chain protecting groups are removed.

-

Purification of Linear Peptide: The crude linear peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Cyclization: The purified linear peptide undergoes cyclization to form the disulfide bond between the mercaptopropionyl residue and the cysteine amide. This is often achieved by air oxidation or by using an oxidizing agent in a dilute solution to favor intramolecular over intermolecular disulfide bond formation.

-

Final Purification: The cyclic eptifibatide is purified by RP-HPLC to yield the final, highly pure active pharmaceutical ingredient.

Visualizing the Molecular Interactions and Workflows

Signaling Pathway of Eptifibatide Action

Caption: Mechanism of Eptifibatide action on platelet aggregation.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of eptifibatide.

References

- 1. Eptifibatide: The evidence for its role in the management of acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eptifibatide, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eptifibatide: a potent inhibitor of the platelet receptor integrin glycoprotein IIb/IIIa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacology of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Platelet glycoprotein IIb/IIIa inhibitors in percutaneous coronary intervention: focus on the pharmacokinetic-pharmacodynamic relationships of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]

Eptifibatide's Binding Kinetics and Affinity to Integrins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding kinetics and affinity of eptifibatide (B1663642), a cyclic heptapeptide (B1575542) inhibitor of the glycoprotein (B1211001) (GP) IIb/IIIa receptor (integrin αIIbβ3), to its primary target and other related integrins. Eptifibatide is a crucial antiplatelet therapeutic agent, and a deep understanding of its interaction with integrins is paramount for ongoing research and the development of novel antithrombotic strategies.

Quantitative Binding Data

Eptifibatide primarily targets the integrin αIIbβ3, competitively inhibiting the binding of fibrinogen and other ligands, which is the final common pathway of platelet aggregation.[1][2] Its binding to another integrin, αvβ3, has also been investigated, revealing a lower affinity compared to its primary target.[3] The following tables summarize the available quantitative data on the binding affinity of eptifibatide.

| Parameter | Value | Integrin | Method | Comments | Reference |

| IC50 | 12 ± 1 nM | αIIbβ3 | Platelet Aggregation Assay | Inhibition of ADP-induced aggregation in citrated platelet-rich plasma. | [4] |

| IC50 | 0.11 - 0.22 µg/mL | αIIbβ3 | Platelet Aggregation Assay | Inhibition of ADP-induced aggregation in citrated blood. | [5] |

| IC50 | 0.28 - 0.34 µg/mL | αIIbβ3 | Platelet Aggregation Assay | Inhibition of collagen-induced aggregation in citrated blood. | [5] |

| IC50 | 0.24 ± 0.06 µM | αIIbβ3 | Platelet Aggregation Assay | --- | [6] |

| Ki | ~0.4 nM | αIIbβ3 | Surface Plasmon Resonance (SPR) | Inhibition of fibrinogen binding to eptifibatide-primed αIIbβ3. | [7] |

| IC50 | 5 µmol/L (partial inhibition) | αvβ3 | Cell Proliferation Assay | Inhibition of insulin-induced proliferation in human aortic smooth muscle cells. Higher concentrations led to complete abolishment. | [8] |

Note on Kinetic Parameters (k_on, k_off): Direct kinetic rate constants (k_on and k_off) for the binding of eptifibatide to integrins αIIbβ3 and αvβ3 were not explicitly found in the provided search results. However, a study using Surface Plasmon Resonance (SPR) on a structurally similar cyclic peptide antagonist (cHarGD) binding to αIIbβ3 reported a k_on of 7 x 10³ L/mol·s and a k_off of 10⁻² s⁻¹.[9] Another study investigating fibrinogen binding to eptifibatide-primed αIIbβ3 reported a k_on of ~2 × 10⁴ L mol⁻¹ s⁻¹ and a k_off of ~8 × 10⁻⁵ s⁻¹.[7] These values provide an insight into the potential range of kinetic parameters for similar interactions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of binding data. The following sections outline the protocols for key experiments used to characterize the interaction of eptifibatide with integrins.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay is a gold-standard method to assess the functional consequence of eptifibatide binding to αIIbβ3 on platelets.

a. Materials:

-

Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate)

-

Platelet agonists (e.g., Adenosine diphosphate (B83284) (ADP), collagen, Thrombin Receptor-Activating Peptide (TRAP))

-

Eptifibatide stock solution

-

Saline or appropriate buffer

-

Light transmission aggregometer

-

Cuvettes with stir bars

-

Pipettes

b. Method:

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain the upper PRP layer.

-

Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to obtain PPP, which serves as a blank.

-

Instrument Setup: Calibrate the aggregometer using PRP for 0% light transmission and PPP for 100% light transmission.

-

Assay Procedure:

-

Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

-

Add the desired concentration of eptifibatide or vehicle control and incubate for a specified time (e.g., 1-3 minutes).

-

Add a platelet agonist (e.g., 20 µM ADP) to initiate aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

c. Data Analysis:

-

The maximum percentage of aggregation is determined from the aggregation curve.

-

IC50 values can be calculated by testing a range of eptifibatide concentrations and plotting the dose-response curve.

Flow Cytometry for Receptor Occupancy

This method directly measures the binding of eptifibatide to the GPIIb/IIIa receptor on the platelet surface.

a. Materials:

-

Whole blood or PRP

-

Eptifibatide

-

Fluorescently labeled monoclonal antibody against an epitope on GPIIb/IIIa that is not blocked by eptifibatide (to measure total receptors).

-

Fluorescently labeled fibrinogen or a fluorescently labeled monoclonal antibody against an epitope on GPIIb/IIIa that is blocked by eptifibatide (to measure unoccupied receptors).

-

Fixative solution (e.g., paraformaldehyde)

-

Flow cytometer

b. Method:

-

Sample Preparation: Incubate whole blood or PRP with various concentrations of eptifibatide.

-

Staining: Add the fluorescently labeled antibodies or fibrinogen to the samples and incubate.

-

Fixation: After incubation, fix the samples to stabilize the antibody binding.

-

Acquisition: Analyze the samples on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics.

c. Data Analysis:

-

Calculate the percentage of receptor occupancy by comparing the fluorescence intensity of the antibody binding to unoccupied receptors in the presence and absence of eptifibatide.

Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique to measure real-time binding kinetics and affinity. While a specific protocol for eptifibatide was not detailed in the search results, a general protocol for studying integrin-ligand interactions is as follows:

a. Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip for amine coupling)

-

Purified integrin αIIbβ3

-

Eptifibatide

-

Running buffer (e.g., HBS-P+)

-

Immobilization reagents (e.g., EDC/NHS)

-

Regeneration solution (e.g., low pH glycine)

b. Method:

-

Ligand Immobilization: Covalently immobilize the purified integrin αIIbβ3 onto the sensor chip surface using standard amine coupling chemistry.

-

Analyte Injection: Inject a series of concentrations of eptifibatide over the immobilized integrin surface and a reference surface (without integrin).

-

Data Collection: Monitor the change in the SPR signal (response units) over time during the association and dissociation phases.

-

Regeneration: Inject a regeneration solution to remove the bound eptifibatide and prepare the surface for the next injection.

c. Data Analysis:

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off/k_on).

Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are essential for conceptualizing complex biological processes and experimental designs.

References

- 1. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 2. Integrin αIIbβ3: From Discovery to Efficacious Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structure-Guided Design of a High-Affinity Platelet Integrin αIIbβ3 Receptor Antagonist That Disrupts Mg2+ Binding to the MIDAS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding of a fibrinogen mimetic stabilizes integrin αIIbβ3's open conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Eptifibatide and abciximab inhibit insulin-induced focal adhesion formation and proliferative responses in human aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PROBING αIIbβ3: LIGAND INTERACTIONS BY DYNAMIC FORCE SPECTROSCOPY AND SURFACE PLASMON RESONANCE - PMC [pmc.ncbi.nlm.nih.gov]

Early Preclinical Development of Eptifibatide: A Technical Guide

Introduction

Eptifibatide (B1663642) (INTEGRILIN®) is a potent, intravenously administered antiplatelet agent belonging to the glycoprotein (B1211001) (GP) IIb/IIIa inhibitor class.[1][2] Its development marked a significant advancement in the management of acute coronary syndromes (ACS), including unstable angina and non-ST-segment elevation myocardial infarction (NSTEMI), as well as for patients undergoing percutaneous coronary intervention (PCI).[1] This technical guide provides an in-depth overview of the core preclinical development of eptifibatide, focusing on its discovery, mechanism of action, and the key in vitro and in vivo studies that established its foundational pharmacological profile.

Discovery and Design

The development of eptifibatide is a prime example of rational drug design inspired by a natural protein. Researchers identified that the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri) contained a potent inhibitor of platelet aggregation.[2][3][4][5] This inhibitor, a protein named barbourin (B1177368), was found to be a disintegrin that selectively targets the GP IIb/IIIa receptor.[5][6][7][8]

A key structural feature of barbourin is the Lys-Gly-Asp (KGD) amino acid sequence, which is responsible for its high specificity for the GP IIb/IIIa receptor, distinguishing it from other disintegrins that possess the more common Arg-Gly-Asp (RGD) motif and bind to a wider range of integrins.[1][8] Eptifibatide was engineered as a cyclic heptapeptide (B1575542) that mimics this KGD sequence, thereby conferring high specificity and affinity for the platelet GP IIb/IIIa receptor.[5][7][9] This synthetic peptide design resulted in a molecule with a rapid onset of action, a short plasma half-life, and reversible antiplatelet effects.[5][6]

Mechanism of Action

Eptifibatide exerts its antiplatelet effect by competitively and reversibly inhibiting the platelet GP IIb/IIIa receptor.[3][4][10] This receptor is a key mediator in the final common pathway of platelet aggregation.[3][4][10]

Under physiological conditions, platelet activation by various agonists (e.g., ADP, collagen, thrombin) leads to a conformational change in the GP IIb/IIIa receptor, increasing its affinity for ligands such as fibrinogen and von Willebrand factor (vWF).[3] These ligands then act as bridges, cross-linking adjacent platelets to form a thrombus.[3][4]

Eptifibatide, by binding to the GP IIb/IIIa receptor, sterically hinders the binding of fibrinogen and vWF.[1][3][11] This competitive inhibition prevents the cross-linking of platelets, thereby potently inhibiting platelet aggregation and thrombus formation.[3][11] The binding of eptifibatide is characterized by a low affinity (dissociation constant, Kd, of 120 nM), which contributes to its rapid reversibility upon cessation of administration.[12]

Preclinical In Vitro Studies

A cornerstone of eptifibatide's early development was the extensive in vitro characterization of its effects on platelet function, primarily through platelet aggregation assays.

Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function and was a key assay in the preclinical evaluation of eptifibatide.[13]

-

Blood Collection: Whole blood is collected from the test species (e.g., human, porcine, canine) into tubes containing an anticoagulant, typically 3.2% sodium citrate.[4][13]

-

Platelet-Rich Plasma (PRP) Preparation: The whole blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. The supernatant, which is rich in platelets, is collected as PRP.[14]

-

Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 10-15 minutes to pellet the remaining cellular components. The resulting supernatant is collected as PPP and used as a reference (100% aggregation).[14]

-

Assay Procedure:

-

The aggregometer is pre-warmed to 37°C.[4]

-

A known volume of PRP is pipetted into aggregometer cuvettes.[4]

-

For test samples, various concentrations of eptifibatide are added to the PRP and incubated for a short period.[4]

-

The cuvettes are placed in the aggregometer, and the instrument is blanked using PPP.[4]

-

A platelet agonist (e.g., ADP, collagen, thrombin) is added to the PRP to induce aggregation.[4][13]

-

As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. This change is recorded over time.[4][13]

-

-

Data Analysis: The extent of aggregation is measured as the maximum percentage change in light transmission. Dose-response curves are constructed by plotting the percentage of inhibition against eptifibatide concentration to determine the IC50 value (the concentration required to inhibit 50% of the platelet aggregation response).[14]

The inhibitory potency of eptifibatide was quantified against various platelet agonists. The half-maximal inhibitory concentration (IC50) is a key parameter describing its efficacy.

| Parameter | Value (µg/mL) | Agonist | Anticoagulant | Species | Source |

| IC50 | 0.11 - 0.22 | 20 µM ADP | Citrated Blood | Human | [11][15] |

| IC50 | 0.28 - 0.34 | 5 µg/mL Collagen | Citrated Blood | Human | [11][15] |

| IC50 | 1.5 to 3-fold higher | Not Specified | Hirudinized Blood | Human | [11][15] |

| IC50 | ~11 (mg/mL) | Adhesion to fibrinogen | Not Specified | Porcine | [16][17] |

| IC50 | 16 - 27 (mg/mL) | ADP, Collagen, Thrombin | Not Specified | Porcine | [16] |

Note: There appears to be a significant discrepancy in the reported IC50 values between studies (µg/mL vs. mg/mL), which may be attributable to differences in experimental conditions, species (human vs. porcine), or reporting units.

Preclinical In Vivo Studies

To evaluate the antithrombotic efficacy of eptifibatide in a physiological system, various animal models of arterial thrombosis were employed. These models were crucial for establishing the drug's potential therapeutic effects and for informing dosing in subsequent clinical trials.[14][18]

This model is widely used to evaluate antithrombotic agents by inducing recurrent platelet-rich thrombus formation.[4]

-

Animal Preparation: A dog is anesthetized, and a thoracotomy is performed to expose the heart.[4]

-

Instrumentation:

-

A segment of a coronary artery (e.g., the left anterior descending or circumflex) is dissected.

-

An electromagnetic flow probe is placed around the artery to monitor blood flow continuously.[4]

-

A critical stenosis is created by placing a plastic cylinder around the artery and constricting it.

-

-

Induction of Thrombosis: The artery is gently damaged, typically by clamping, to induce endothelial injury and initiate thrombus formation.[4]

-

Observation: Coronary blood flow is monitored for the development of cyclical flow reductions (CFRs). CFRs are characterized by a gradual decline in blood flow as a platelet-rich thrombus forms, followed by a sudden restoration of flow as the thrombus embolizes downstream.[4]

-

Drug Administration: Once stable CFRs are established, eptifibatide is administered intravenously, typically as a bolus followed by a continuous infusion.

-

Data Analysis: The effect of eptifibatide on the frequency and severity of CFRs is assessed. A reduction or complete abolition of CFRs indicates an effective antithrombotic effect.[4]

Preclinical animal models established the antithrombotic potential of eptifibatide.

| Animal Model | Key Finding | Source |

| Canine Models | Complete inhibition of platelet aggregation was observed at an infusion rate of 2.0 µg/kg/min. | [14] |

| Baboon Arteriovenous Shunt Models | Dose-dependent inhibition of ex vivo platelet aggregation and prevention of acute thrombosis with only a modest prolongation of bleeding time. | [14] |

| Humanized Mouse Models | Administration of eptifibatide at clinically relevant doses significantly reduced human platelet-mediated thrombus formation in laser-injured arterioles by over 75%. | [14][19] |

In preclinical toxicology studies, eptifibatide was not lethal to experimental animals at doses 2 to 5 times the recommended maximum daily human dose. However, acute toxicity symptoms such as dyspnea and petechial hemorrhages in monkeys were noted at these higher doses.[1][20]

Pharmacokinetics and Pharmacodynamics